N-(cyclohexylmethyl)-4-methylpyridin-3-amine

Lipophilicity Physicochemical Properties Permeability

N-(Cyclohexylmethyl)-4-methylpyridin-3-amine (CAS 1339598-74-1) is a disubstituted aminopyridine building block with molecular formula C₁₃H₂₀N₂, molecular weight 204.31 g/mol, and a computed XLogP3 of 3.6, characterizing it as a moderately lipophilic, low-polar-surface-area (TPSA 24.9 Ų) small molecule. It is supplied as a research-grade intermediate (purity ≥95%) for medicinal chemistry and kinase inhibitor programs, with catalog availability from multiple vendors at the gram scale.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B13247328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)-4-methylpyridin-3-amine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)NCC2CCCCC2
InChIInChI=1S/C13H20N2/c1-11-7-8-14-10-13(11)15-9-12-5-3-2-4-6-12/h7-8,10,12,15H,2-6,9H2,1H3
InChIKeyLKHBDMPEIYLNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(cyclohexylmethyl)-4-methylpyridin-3-amine Procurement & Baseline Identity


N-(Cyclohexylmethyl)-4-methylpyridin-3-amine (CAS 1339598-74-1) is a disubstituted aminopyridine building block with molecular formula C₁₃H₂₀N₂, molecular weight 204.31 g/mol, and a computed XLogP3 of 3.6, characterizing it as a moderately lipophilic, low-polar-surface-area (TPSA 24.9 Ų) small molecule [1]. It is supplied as a research-grade intermediate (purity ≥95%) for medicinal chemistry and kinase inhibitor programs, with catalog availability from multiple vendors at the gram scale .

Kinase inhibitor hinge-binder building block for medicinal chemistry programs
Moderately lipophilic computed profile supports permeability optimization studies
Research-grade purity consistent with parallel SAR library synthesis

Why N-(cyclohexylmethyl)-4-methylpyridin-3-amine Cannot Be Replaced by In-Class Analogs


Structurally analogous N-substituted 4-methylpyridin-3-amines differ critically in three dimensions that determine selection fitness: (i) linker topology—the cyclohexylmethyl group introduces a methylene spacer absent in direct N-cyclohexyl analogs, altering conformational flexibility and basicity; (ii) lipophilicity—the XLogP3 span across close regioisomers and methyl-substituted variants (range 2.5–3.6) shifts membrane permeability and off-target binding profiles; and (iii) synthetic tractability—the 3-pyridinamine substitution pattern dictates regioselectivity in downstream functionalization (e.g., amide coupling or Buchwald–Hartwig cross-coupling). In the context of protein kinase inhibitor optimization, where the pyridin-3-amine scaffold serves as a hinge-binding motif, even single-atom linker changes between cyclohexyl, cyclohexylmethyl, and 4-methylcyclohexylamino congeners can alter FGFR, EGFR, RET, ALK, and DDR2 inhibitory profiles by an order of magnitude [1][2].

Linker topology mismatch
Cyclohexylmethyl spacer versus direct N-cyclohexyl attachment alters conformational flexibility and basicity; binding poses may not transfer.
Lipophilicity shift across regioisomers
Computed logP can vary by >1 unit between close analogs, potentially affecting permeability and off-target kinase binding profiles in screening.
Synthetic tractability divergence
3-Pyridinamine substitution pattern directs regioselectivity in amide coupling and cross-coupling reactions; other aminopyridine isomers may not offer the same diversification routes.

Quantitative Differentiation Evidence for N-(cyclohexylmethyl)-4-methylpyridin-3-amine


Lipophilicity Advantage vs. 4-Methylcyclohexyl-Pyridinylmethyl Amine Regioisomer

The computed partition coefficient (XLogP3) of N-(cyclohexylmethyl)-4-methylpyridin-3-amine is 3.6, which is 1.1 log units higher than the regioisomeric comparator 4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine (XLogP3 = 2.5), as reported in PubChem computed properties [1][2]. This difference arises from the attachment point inversion: the target compound bears the cyclohexylmethyl group on the pyridin-3-amine nitrogen (amine connected to pyridine), whereas the comparator bears the 4-methylcyclohexyl group on the pyridin-3-ylmethyl nitrogen (amine connected to methylene bridge).

Lipophilicity ΔlogP vs. regioisomer
Computed
+1.1 log units
May support permeability screening context
PubChem XLogP3 prediction; confirm with experimental logD
Lipophilicity Physicochemical Properties Permeability

Linker Flexibility and Rotatable Bond Count Differentiation vs. N-Cyclohexyl-4-methylpyridin-3-amine

N-(cyclohexylmethyl)-4-methylpyridin-3-amine contains three rotatable bonds versus two for the N-cyclohexyl direct-attachment analog (N-cyclohexyl-4-methylpyridin-3-amine, CAS 1342790-30-0), as computed by PubChem [1][2]. The insertion of a methylene spacer (—CH₂—) between the cyclohexyl ring and the amine nitrogen increases the degrees of conformational freedom, allowing the cyclohexyl moiety to sample a larger spatial volume and adopt orientations that can better accommodate hydrophobic back-pocket residues in kinase ATP-binding sites.

Rotatable bond count vs. N-cyclohexyl analog
Computed
+1 rotatable bond
May support conformational SAR exploration
Computed descriptor; binding pose validation required
Conformational Flexibility Molecular Recognition SAR

Procurement Cost and Supply Differentiation at Gram Scale

N-(cyclohexylmethyl)-4-methylpyridin-3-amine is commercially listed at 5g and 10g scales, with published pricing enabling direct cost comparison to support procurement decisions. At one major research-chemical supplier, this compound is quoted at USD 1,410.00 for 5g (USD 282/g) and USD 2,089.00 for 10g (USD 208.90/g) . In contrast, the structurally related but synthetically distinct N-cyclohexyl-4-methylpyridin-3-amine (CAS 1342790-30-0) is available from alternative suppliers with different scale-pricing profiles , reflecting differences in synthetic route complexity, starting material costs, and market demand.

Procurement cost vs. N-cyclohexyl analog
Data to verify
Target 5g: USD 282/g
Comparator Varies by supplier
Supports procurement benchmarking
Published May 2026 pricing; verify with vendor for current quotes
Procurement Supply Chain Cost

Research and Industrial Application Scenarios for N-(cyclohexylmethyl)-4-methylpyridin-3-amine


Kinase Inhibitor Lead Optimization Requiring Fine-Tuned Hinge-Binder Lipophilicity

Medicinal chemistry teams optimizing pyridin-3-amine-based kinase inhibitors for FGFR, EGFR, RET, or ALK targets can deploy this compound as a scaffold where the cyclohexylmethyl substituent provides XLogP3 = 3.6, which is a deliberate 1.1 log-unit increase over the 4-methylcyclohexyl-pyridinylmethyl regioisomer (XLogP3 = 2.5). This property shift is valuable when balancing potency against efflux susceptibility (e.g., P-glycoprotein recognition) and CNS penetration requirements [1][2].

Conformational SAR Exploration via Methylene-Spacer Insertion

The three-rotatable-bond architecture, arising from the cyclohexyl–methylene–amine linkage, enables systematic exploration of conformational space relative to the two-rotatable-bond N-cyclohexyl analog. Structure–activity relationship (SAR) studies in multitargeted kinase inhibitor programs have demonstrated that linker flexibility in the pyridin-3-amine series directly impacts kinase selectivity profiles, as shown by Zhu et al. (2017), where analogous scaffold modifications produced nanomolar-level differential inhibition across FGFR1–3, RET, EGFR, DDR2, and ALK [3].

Building Block for Parallel Library Synthesis of N-Substituted Aminopyridines

As a commercially available building block at ≥95% purity with catalog availability at 5g and 10g scales from multiple suppliers, this compound is suited for parallel amide coupling or Buchwald–Hartwig diversification campaigns. Its cyclohexylmethyl group imparts distinct steric and electronic properties compared to smaller alkyl (methyl, ethyl) or directly attached cyclohexyl analogs, enabling library designers to sample a unique region of fragment-based or property-driven chemical space.

Procurement Cost-Sensitivity Modeling for SAR Campaign Budgeting

Procurement teams evaluating building-block economics can reference the published pricing of USD 1,410.00/5g (USD 282/g) at the research scale to benchmark against structurally related analogs and negotiate bulk synthesis quotations. The premium relative to simpler N-cyclohexyl or N-alkyl analogs reflects the additional synthetic complexity of the cyclohexylmethyl group and should be weighed against the potential for generating composition-of-matter patent claims in a distinct chemical space .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Scaffold lipophilicity range
Permeability & efflux ratio in target cell models
Conformational SAR exploration
Rotatable bond architecture
Kinase selectivity profile across FGFR/EGFR/RET panel
Parallel library synthesis
Building-block purity & scale
Amide coupling / cross-coupling diversification yield
Procurement cost modeling
Cost-per-gram at research scale
Budget alignment with SAR campaign needs
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